
4-Vinylcyclohexene-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylcyclohexene-1,4-dicarbaldehyde is an organic compound with the chemical formula C10H12O2 It is characterized by the presence of a vinyl group attached to a cyclohexene ring, with two aldehyde groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylcyclohexene-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, where buta-1,3-diene undergoes dimerization. This reaction is conducted at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa to 100 MPa in the presence of a catalyst, often a mixture of silicon carbide and salts of copper or chromium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylcyclohexene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Vinylcyclohexene-1,4-dicarboxylic acid.
Reduction: 4-Vinylcyclohexene-1,4-dimethanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Vinylcyclohexene-1,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Vinylcyclohexene-1,4-dicarbaldehyde exerts its effects involves its interaction with cellular components. The aldehyde groups can form covalent bonds with nucleophiles in proteins and DNA, potentially leading to changes in cellular function. The vinyl group can undergo polymerization, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
4-Vinylcyclohexene: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
Cyclohexene-1,4-dicarbaldehyde: Lacks the vinyl group, affecting its polymerization potential.
Vinylcyclohexene dioxide: Contains epoxide groups, leading to different reactivity and applications.
Uniqueness: 4-Vinylcyclohexene-1,4-dicarbaldehyde is unique due to the presence of both vinyl and aldehyde groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
63482-34-8 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-ethenylcyclohexene-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h2-3,7-8H,1,4-6H2 |
Clé InChI |
DMZMZBUQFDOHPN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC(=CC1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



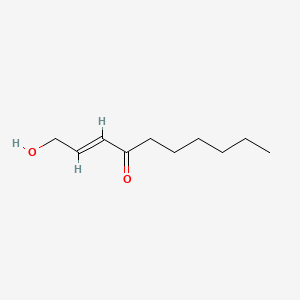
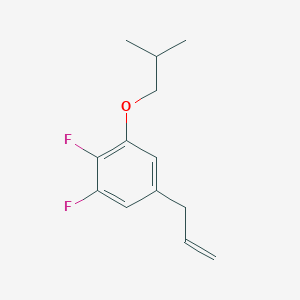
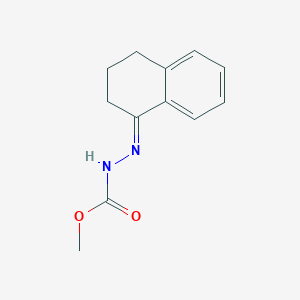


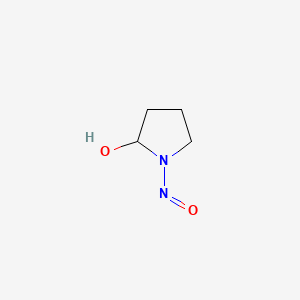
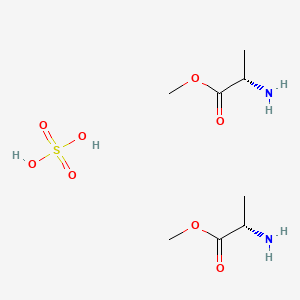
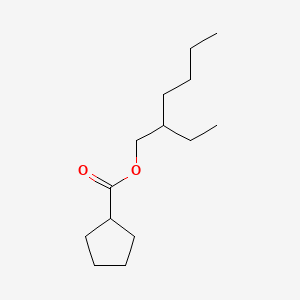
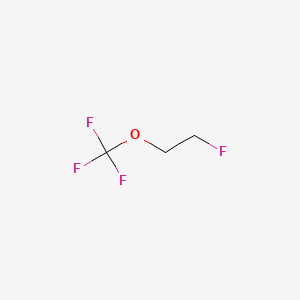
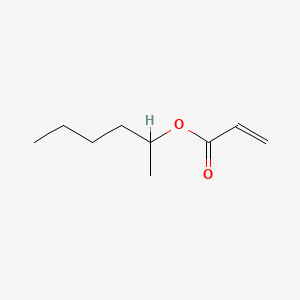
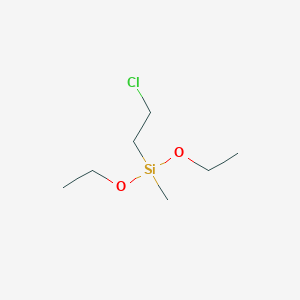
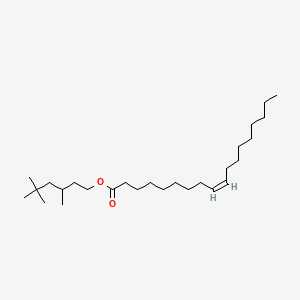
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
